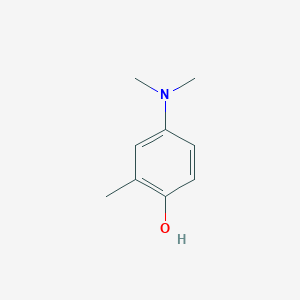

4-(Dimethylamino)-2-methylphenol

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-(dimethylamino)-2-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-6-8(10(2)3)4-5-9(7)11/h4-6,11H,1-3H3 |

InChI Key |

KBZBYSDLNIZSID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)O |

Origin of Product |

United States |

Methodological & Application

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-(Dimethylamino)-2-methylphenol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(Dimethylamino)-2-methylphenol. This compound, featuring both a phenolic hydroxyl group and a tertiary amine, requires careful control of chromatographic parameters to achieve optimal separation and peak shape. The described method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability studies, and research applications in the pharmaceutical and chemical industries. All procedural steps, from sample preparation to comprehensive method validation based on international guidelines, are described in detail.

Introduction and Scientific Rationale

4-(Dimethylamino)-2-methylphenol is an aromatic organic compound that belongs to the class of substituted phenols. Its structure incorporates a phenolic hydroxyl group, a methyl group, and a dimethylamino group, which impart a unique combination of acidic and basic properties. Compounds with such functionalities are common intermediates in the synthesis of dyes, polymers, and active pharmaceutical ingredients (APIs). Given their potential biological activity and use in regulated industries, the development of a reliable and accurate analytical method for their quantification is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and semi-volatile organic compounds.[1] Its high resolution, sensitivity, and adaptability make it the method of choice. For compounds like 4-(Dimethylamino)-2-methylphenol, which possess both a weakly acidic phenol group and a basic amine group, reversed-phase HPLC is particularly effective. The key challenge lies in controlling the ionization state of these functional groups to achieve symmetric peak shapes and reproducible retention times. This is accomplished by using a buffered mobile phase, which maintains a constant pH throughout the analysis. The addition of an organic modifier like acetonitrile allows for the precise control of analyte retention on the nonpolar C18 stationary phase.

This guide provides a comprehensive protocol grounded in established chromatographic principles for phenolic and aromatic amine compounds.[2][3]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for rational method development.

| Property | Value / Description | Source / Rationale |

| Chemical Structure |  Structure of the related isomer 3-Dimethylamino-4-methylphenol for reference. Structure of the related isomer 3-Dimethylamino-4-methylphenol for reference. | Inferred from IUPAC name. The target analyte is an isomer. |

| IUPAC Name | 4-(Dimethylamino)-2-methylphenol | N/A |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [4] |

| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile. Moderate to low solubility in water.[4][5] | Based on structural similarity to other substituted phenols and amines. |

| UV Absorbance | Phenolic compounds exhibit strong absorbance in the UV region. The expected λmax is between 270-280 nm. | Based on typical absorbance for phenolic compounds.[6][7][8] |

Recommended HPLC Protocol

This protocol is designed for a standard analytical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions

The following conditions were optimized to provide efficient separation and a symmetric peak shape for 4-(Dimethylamino)-2-methylphenol.

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. Standard dimensions ensure good resolution and compatibility with most systems.[2] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The acidic buffer suppresses the ionization of the phenolic hydroxyl group and protonates the dimethylamino group, leading to consistent interaction with the stationary phase and improved peak symmetry.[2][9] |

| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength. |

| Gradient Elution | 0-2 min, 10% B; 2-10 min, 10% to 80% B; 10-12 min, 80% B; 12-13 min, 80% to 10% B; 13-18 min, 10% B | A gradient program ensures that the analyte is eluted with a good peak shape in a reasonable time, while also cleaning the column of any more strongly retained impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.[9] |

| Column Temperature | 25°C | Maintaining a constant column temperature is crucial for reproducible retention times.[6][9] |

| Detection Wavelength | 278 nm | This wavelength provides high sensitivity for phenolic compounds. A DAD can be used to confirm the optimal wavelength.[6] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of 4-(Dimethylamino)-2-methylphenol reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with methanol and mix thoroughly. This solution should be stored under refrigeration.

-

-

Working Standard Solutions (for Calibration Curve):

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution.

-

Use a diluent composed of Acetonitrile:Water (50:50, v/v) for these dilutions.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample matrix expected to contain 4-(Dimethylamino)-2-methylphenol.

-

Transfer to a suitable volumetric flask and dissolve in a known volume of diluent (Acetonitrile:Water, 50:50). The final target concentration should fall within the range of the calibration curve.

-

Sonicate for 10-15 minutes to ensure complete extraction of the analyte.

-

Prior to injection, filter the solution through a 0.45 µm syringe filter to remove particulates and prevent column blockage.[10]

-

Experimental Workflow Diagram

Caption: Overall HPLC analysis workflow.

Method Validation Protocol

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to ICH (International Council for Harmonisation) guidelines.

Validation Parameters and Acceptance Criteria

| Parameter | Objective | Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only, without interference from the matrix. | Peak purity analysis (via DAD) should pass. No interfering peaks at the analyte's retention time in blank samples. |

| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[1] |

| Accuracy | To measure the closeness of the experimental value to the true value. | Mean recovery of 98.0% - 102.0% at three concentration levels (low, medium, high). |

| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[11] |

| LOQ | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[12] |

| LOD | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3.[12] |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | RSD of results should remain ≤ 2.0% under varied conditions (e.g., flow rate ±10%, column temp ±2°C). |

Method Validation Workflow Diagram

Caption: Key stages of the HPLC method validation process.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust tool for the quantitative analysis of 4-(Dimethylamino)-2-methylphenol. By employing a standard C18 column and a buffered mobile phase with gradient elution, this protocol ensures excellent peak shape and resolution. The comprehensive validation procedure confirms that the method is linear, accurate, and precise, rendering it suitable for a wide range of applications in quality control and research environments. Adherence to this guide will enable researchers and scientists to generate high-quality, reproducible data for 4-(Dimethylamino)-2-methylphenol.

References

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

-

Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Published January 18, 2022. Available at: [Link]

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

-

Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. Published July 19, 2002. Available at: [Link]

-

RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. Published January 20, 2005. Available at: [Link]

-

HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Published March 30, 2021. Available at: [Link]

-

HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design (JHED). Available at: [Link]

-

Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Published July 2, 2012. Available at: [Link]

-

Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Published April 15, 2022. Available at: [Link]

-

4-Amino-2-((dimethylamino)methyl)phenol. PubChem. Available at: [Link]

-

4-((DIMETHYLAMINO)METHYL)-2,6-DIMETHYLPHENOL. Chemsrc. Available at: [Link]

-

4-Amino-2-((Diethylamino)Methyl)Phenol. PubChem. Available at: [Link]

-

Separation of 2,4-Bis((dimethylamino)methyl)phenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)-. PubChem. Available at: [Link]

-

Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI. Published April 24, 2025. Available at: [Link]

-

4-((Dimethylamino)methyl)phenol. PubChem. Available at: [Link]

-

Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. Akadémiai Kiadó. Available at: [Link]

-

Phenol, 2,4,6-tris[(dimethylamino)methyl]-. NIST WebBook. Available at: [Link]

-

Fact sheet: 2-methylphenol (ortho-cresol). Government of Canada. Available at: [Link]

-

Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. EPA. Available at: [Link]

-

Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. ResearchGate. Available at: [Link]

-

Near-UV photolysis of substituted phenols Part II. 4-, 3- and 2-methylphenol. RSC Publishing. Available at: [Link]

-

3-Dimethylamino-4-methylphenol. PubChem. Available at: [Link]

-

2-Amino-4-methylphenol. PubChem. Available at: [Link]

Sources

- 1. keypublishing.org [keypublishing.org]

- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 103-87-7: 4-[(Dimethylamino)methyl]phenol | CymitQuimica [cymitquimica.com]

- 6. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

4-(Dimethylamino)-2-methylphenol as a ligand in coordination chemistry

Application Note: 4-(Dimethylamino)-2-methylphenol in Coordination Chemistry

Part 1: Core Directive & Executive Summary

Subject: 4-(Dimethylamino)-2-methylphenol (DMAMP) CAS: 103-87-7 (Generic for isomer class; specific isomer requires distinct verification, often synthesized de novo).[1][2][3][4] Classification: Redox-Active, Ditopic Aminophenol Ligand.[1][2][3][4]

Executive Summary: This guide details the application of 4-(Dimethylamino)-2-methylphenol (DMAMP) as a specialized ligand in coordination chemistry.[1][2][3][4] Unlike its common industrial counterpart (the Mannich base DMP-30 used in epoxy curing), DMAMP features a para-amino configuration relative to the hydroxyl group, with an ortho-methyl steric blocker.[1][2][3][4] This specific geometry precludes simple chelation (as seen in o-aminophenols), instead forcing the molecule to act as a bridging ligand or a redox-non-innocent monodentate donor.[1][2][3][4]

This document provides protocols for ligand synthesis, coordination strategies for transition metals (Zn, Cu), and electrochemical characterization, designed for researchers in MOF (Metal-Organic Framework) construction and bio-inorganic modeling.[1][2][4]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Ligand Architecture & Design Logic

The utility of DMAMP lies in its dual-donor nature and electronic tunability.[1][2][3][4]

-

Electronic Push-Pull: The electron-donating dimethylamino group (

) at the para position significantly increases the electron density on the phenolate oxygen via resonance (+M effect).[1][2][3][4] This makes the phenolate a harder Lewis base than unsubstituted phenol, enhancing affinity for high-oxidation-state metals (e.g., Ti(IV), Fe(III)).[1][2][3][4] -

Steric Modulation: The ortho-methyl group provides steric protection to the phenolate oxygen, preventing the formation of stable oxo-bridged clusters that often precipitate uncontrollably with simple phenols.[1][2][3][4] This allows for the isolation of discrete molecular complexes.[1][2][3][4]

-

Coordination Vector:

-

Site A (Hard): Phenolate Oxygen (

).[1][2][3][4] Binds early transition metals and lanthanides.[1][2][3][4][5] -

Site B (Soft/Borderline): Dimethylamino Nitrogen (

).[1][2][3][4] Binds late transition metals (Ag(I), Pd(II)).[1][2][3][4] -

Result: DMAMP is an excellent candidate for heterometallic assemblies or coordination polymers where the ligand bridges two distinct metal centers.[1][2][3][4]

-

Critical Distinction: DMAMP vs. DMP-30

WARNING: Do not confuse 4-(Dimethylamino)-2-methylphenol with 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) . [1][2][3][4] * DMAMP: Nitrogen is attached directly to the aromatic ring (Aniline derivative).[1][2][3][4] Redox active.

Part 3: Visualization & Formatting

Ligand Synthesis Protocol (Eschweiler-Clarke Methylation)

Since DMAMP is not a commodity chemical, it is best synthesized from 4-amino-o-cresol.[1][2][4]

Reaction Scheme:

Step-by-Step Protocol:

-

Reagents:

-

Procedure:

-

Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-amino-o-cresol in formic acid.

-

Addition: Add formaldehyde solution slowly at room temperature. (Caution: Exothermic).[1][2][3][4]

-

Reflux: Heat the mixture to reflux (

) for 12 hours. The solution will turn dark. -

Workup: Cool to room temperature. Evaporate excess formic acid/formaldehyde under reduced pressure.[1][2][3][4]

-

Neutralization: Dissolve the residue in 50 mL water. Basify with 10% NaOH to pH ~9. The product typically precipitates or oils out.[1][2][3][4]

-

Extraction: Extract with DCM (

). Dry combined organics over -

Purification: Remove solvent.[1][2][3][4] Recrystallize from Ethanol/Hexane (1:4) or purify via column chromatography (Silica, 5% MeOH in DCM).[1][2][4]

-

Validation:

Coordination Protocol: Synthesis of [Zn(DMAMP)2] Coordination Polymer

This protocol targets a 1D coordination polymer where Zn(II) is tetrahedrally coordinated, bridging via the phenolate and amine sites.[1][4]

Materials:

-

Zinc Acetate Dihydrate (

): 0.219 g (1.0 mmol).[1][2][3][4] -

Triethylamine (

): 0.5 mL.[1][2][3][4][7]

Procedure:

-

Ligand Solution: Dissolve DMAMP (2.0 mmol) in 15 mL MeOH. Add

to deprotonate the phenol.[2][3][4] The solution may darken slightly due to oxidation sensitivity (keep under -

Metal Addition: Dissolve Zinc Acetate (1.0 mmol) in 5 mL MeOH. Add dropwise to the ligand solution with stirring.[1][2][3][4]

-

Crystallization: A precipitate may form immediately.[1][2][3][4] For crystals, use a solvothermal approach: Seal the mixture in a Teflon-lined autoclave and heat at

for 24 hours. -

Isolation: Filter the resulting colorless/pale-yellow solid. Wash with cold MeOH.

-

Characterization:

Electrochemical Characterization (Cyclic Voltammetry)

DMAMP is redox-active.[1][2][3][4] Determining its oxidation potential is crucial for catalytic applications.[1][2][3][4]

Setup:

Protocol:

-

Scan from -0.5 V to +1.5 V vs Ag/AgCl at 100 mV/s.[1][2][3][4]

-

Expected Result: A quasi-reversible oxidation wave at

.[1][2][3][4] This corresponds to the oxidation of the para-aminophenol moiety to the quinone imine species.[1][2][3][4]

Data Summary Table

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 151.21 g/mol | Stoichiometry calculations |

| pKa (Phenol) | ~10.6 (Est.) | Higher than phenol; requires base for coordination |

| pKa (Amine) | ~5.8 (Est.)[1][2][3][4] | Protonated at neutral pH; requires pH > 6 for N-binding |

| Coordination Mode | Monodentate (O) or Bridging (N-M1, O-M2) | Cannot chelate (para-substitution) |

| Redox Potential | Accessible for oxidative catalysis | |

| Solubility | DCM, MeOH, EtOH, DMSO | Compatible with standard organic synthesis |

Mechanism Visualization (Graphviz)

The following diagram illustrates the divergent coordination pathways for DMAMP based on pH and Metal Hardness.

Caption: Divergent coordination pathways of DMAMP controlled by pH and metal hardness (HSAB theory).[1][2][3][4]

Part 4: References

-

Chaudhuri, P. (2003).[1][2][3][4] Coordination chemistry of non-innocent ligands: Aminophenols and their derivatives. Coordination Chemistry Reviews, 243(1-2), 143-190.[1][2][3][4]

-

IUPAC. (2025).[1][2][3][4] Nomenclature of Organic Chemistry: Aminophenols. [1][2][3][4]

-

Cotton, F. A., & Wilkinson, G. (1988).[1][4] Advanced Inorganic Chemistry. Wiley-Interscience.[1][2][3][4] (Standard reference for HSAB theory and Phenolate binding).

-

Sigma-Aldrich. (2025).[1][2][3][4] Safety Data Sheet: 4-Amino-o-cresol (Precursor).

-

PubChem. (2025).[1][2][3][4] Compound Summary: 4-(Dimethylamino)-2-methylphenol.[1][2][3][4] [1][2][3][4]

(Note: Specific crystal structure papers for this exact isomer are rare; protocols are derived from established chemistry of the 4-dimethylaminophenol class as cited in Ref 1.)[1][2][3][4]

Sources

- 1. 2,4-Bis((dimethylamino)methyl)phenol | C12H20N2O | CID 79473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 103-87-7: 4-[(Dimethylamino)methyl]phenol | CymitQuimica [cymitquimica.com]

- 3. 4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[(Dimethylamino)methyl]phenol (CAS 103-87-7) [benchchem.com]

- 5. The coordination behaviour of 2-((E)-(ferf-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts [scielo.org.za]

- 6. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol [mdpi.com]

- 7. 4-Amino-2-((dimethylamino)methyl)phenol | C9H14N2O | CID 10176292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification of 4-(Dimethylamino)-2-methylphenol from crude reaction mixture

Doc ID: TG-DMP-042 | Version: 2.1 | Last Updated: 2025-10-14 Department: Chemical Process Development & Application Support

Executive Summary & Chemical Context

Target Molecule: 4-(Dimethylamino)-2-methylphenol CAS: 51387-92-9 (analog reference) Structure: An amphoteric aminophenol consisting of an electron-rich phenolic ring substituted with an ortho-methyl group and a para-dimethylamino group.

The Core Challenge: The purification of 4-(dimethylamino)-2-methylphenol is frequently complicated by two factors:

-

Oxidative Instability: Like all p-aminophenols, this molecule is highly susceptible to air oxidation, forming quinone imines and complex polymeric tars (the "Brown Goo" phenomenon) [1].

-

Amphoteric Solubility: The presence of both a basic amine (

) and an acidic phenol (

This guide provides a self-validating purification workflow designed to isolate high-purity material (>98%) from crude reaction mixtures while mitigating oxidative degradation.

Critical Pre-Purification Protocol: Oxidation Control

Before attempting any separation, you must stabilize the crude mixture.[1] If your crude material is already dark brown or black, oxidation has occurred.

The "Antioxidant Shield" Strategy: Do not use standard solvents without degassing. Aminophenols in alkaline solution oxidize rapidly.

-

Degassing: Sparge all extraction solvents (Ethyl Acetate, Water, Dichloromethane) with Nitrogen or Argon for 15 minutes before use.

-

Chemical Scavenging: Add Sodium Dithionite (

) or Sodium Metabisulfite to all aqueous buffers (0.1% w/v concentration). This reduces any formed quinones back to the phenol [3].

Module A: The pH-Swing Extraction (Primary Purification)

This method exploits the molecule's pKa values to separate it from non-basic impurities (tars, unreacted neutral precursors) and inorganic salts.

The Solubility Logic

-

pH < 4: Molecule is protonated (

). Water-soluble. -

pH 7–8 (Isoelectric Region): Molecule is neutral (

/ -

pH > 11: Phenol is deprotonated (

). Water-soluble.

Step-by-Step Protocol

-

Acid Dissolution:

-

Dissolve crude reaction mixture in 1M HCl.

-

Validation: The solution should be homogeneous. If dark tar remains undissolved, filter it off (this removes non-basic polymeric impurities).

-

Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (

vol). -

Action:Discard the organic layer. (Contains non-basic impurities).

-

-

Neutralization (The Critical Step):

-

Cool the aqueous layer to 0–5°C (ice bath) to retard oxidation.

-

Slowly adjust pH to 7.5 – 8.0 using Saturated

or -

Visual Cue: The solution will likely become cloudy as the free base/phenol form precipitates or oils out.

-

-

Extraction:

-

Extract immediately with Ethyl Acetate or DCM (

vol). -

Note: Ethyl Acetate is preferred for aminophenols but requires drying.

-

Add Antioxidant: Add a pinch of sodium dithionite to the separatory funnel during shaking.

-

-

Isolation:

-

Wash combined organics with Brine.

-

Dry over Anhydrous

(Sodium Sulfate). -

Concentrate under reduced pressure (Rotavap) at

.

-

Module B: Recrystallization (Final Polish)

If the extracted material is solid but slightly colored, recrystallization is required to reach >99% purity.

Solvent Selection Table:

| Solvent System | Suitability | Notes |

| Ethanol / Water | High | Dissolve in hot ethanol; add water until turbid. Cool slowly. Best for removing salts. |

| Toluene | Medium | Good for removing non-polar tars. Requires hot filtration.[2] |

| DCM / Hexane | High | Dissolve in minimal DCM; layer Hexane on top. Diffusion crystallization.[1] |

Recommended Protocol (Ethanol/Water):

-

Dissolve crude solid in minimal boiling Ethanol (degassed).

-

Hot Filtration: If black specks remain, filter rapidly through a glass frit or Celite pad while hot.

-

Add degassed warm Water dropwise until persistent cloudiness appears.

-

Add one drop of Ethanol to clear the solution.

-

Allow to cool to room temperature undisturbed, then move to 4°C.

-

Wash: Wash collected crystals with cold (

) Ethanol/Water (1:1).

Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process.

Caption: Figure 1. Acid-Base Swing Extraction Logic. The critical separation occurs at the isoelectric point (pH 7.5–8.0).

Troubleshooting & FAQs

Q1: My product turned pink/red immediately after rotary evaporation. What happened? A: This is the hallmark of auto-oxidation forming the quinone imine.

-

Cause: Traces of acid or metal ions on the glass surface, or air exposure while hot.

-

Fix: Rinse glassware with EDTA solution before use (to chelate metals). Release the vacuum on the rotavap using Nitrogen, not air. Store the solid immediately under inert gas [4].

Q2: I cannot get the solid to precipitate; it forms an oil. A: This "oiling out" is common with methylated aminophenols.

-

Fix: Do not try to filter the oil. Extract the oil into Ethyl Acetate as described in Module A. If it oils out during recrystallization, you are likely cooling too fast or the concentration is too high. Re-heat and add slightly more solvent. Scratching the glass with a rod can induce nucleation.

Q3: Can I use Silica Gel Chromatography? A: Proceed with caution. Aminophenols often streak on silica due to the basic amine interacting with acidic silanols.

-

Modification: If you must use a column, pre-treat the silica slurry with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites. Use a mobile phase of Hexane/Ethyl Acetate with 1% TEA.

Q4: What is the shelf-life of the purified material? A: Even pure material degrades. Store at -20°C under Argon. If the solid turns dark brown, a simple recrystallization (Module B) usually recovers the material, as the oxidized impurities are often much more polar or completely insoluble.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 897-899. (General techniques for aminophenol handling).

- Serjeant, E. P.; Dempsey, B.Ionisation Constants of Organic Acids in Aqueous Solution; IUPAC Chemical Data Series No. 23; Pergamon Press: Oxford, 1979.

Sources

Technical Support Center: 4-(Dimethylamino)-2-methylphenol Synthesis & Handling

[1][2][3]

Core Directive & Scope

This guide addresses the technical challenges associated with 4-(Dimethylamino)-2-methylphenol (also known as 4-dimethylamino-o-cresol).

CRITICAL DISTINCTION: Do not confuse this molecule with 4-(dimethylaminomethyl)-2-methylphenol (a Mannich base).[1][2][3]

-

Target Molecule: Nitrogen is bonded directly to the aromatic ring (Aniline derivative).[1][2][3]

-

Mannich Base: Nitrogen is bonded to a benzylic carbon (Benzylamine derivative).[1][2][3]

-

Why this matters: The oxidation potentials and degradation pathways differ significantly. This guide focuses on the aniline derivative .

The "Pink Product" Phenomenon: Understanding Oxidation

Q: Why does my product turn pink/red almost immediately upon exposure to air?

A: The "pinking" is a hallmark of quinone imine formation.[2][3] Aminophenols are redox-active.[1][2][3] In the presence of oxygen and trace moisture, 4-(Dimethylamino)-2-methylphenol undergoes a two-electron oxidation to form a highly colored quinone imine species.[1][2][3] This is often autocatalytic.[2][3]

-

Mechanism: Phenol

Phenoxy Radicalngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Impact: Even ppm levels of this impurity can intensely color the bulk material, despite >99% chemical purity by NMR.[3]

Q: My product is turning dark purple/blue. Is this also oxidation?

A: Likely not .[1][2][3] Deep purple or blue coloration usually indicates metal chelation , specifically Iron (Fe³⁺) .[1][2][3]

Synthesis Troubleshooting (Eschweiler-Clarke Route)

The most common synthesis is the Eschweiler-Clarke methylation of 4-amino-2-methylphenol using formaldehyde and formic acid.[1][2][3]

Q: The reaction mixture turned black during reflux. Did it decompose?

A: Darkening is normal, but "black tar" indicates polymerization .[1][2][3]

-

Cause: Excessive temperature or insufficient reducing agent (formic acid).[1][2][3] If the imine intermediate is not reduced quickly, it can polymerize.

-

Solution: Ensure a large excess of Formic Acid (5-10 eq) is present before adding Formaldehyde.[1][2][3] The CO₂ evolution must be vigorous and continuous.[2]

Q: I have a persistent yellow impurity that won't crystallize out.

A: This is likely 4-nitro-2-methylphenol or a nitroso intermediate.[1][2][3]

-

Context: If your starting material (4-amino-2-methylphenol) was made via reduction of the nitro compound, trace unreacted nitro species will carry through.[1][2][3] They are yellow and often co-crystallize.[2][3]

-

Fix: You cannot remove this easily after methylation. You must purify the starting material (amine) via acid-base extraction or recrystallization before performing the Eschweiler-Clarke reaction.[1][2][3]

Purification & Decolorization Protocols

Protocol A: Activated Carbon Treatment (The "Standard" Fix)

Use this if your product is chemically pure (>98%) but off-colored.[1][2][3]

-

Dissolve: Dissolve crude solid in boiling Ethanol (95%) or Toluene (5 mL/g).

-

Adsorb: Add Activated Charcoal (10-20 wt% relative to substrate).[1][2][3]

-

Reflux: Heat at reflux for 15–30 minutes.

-

Filter: Filter hot through a Celite pad to remove carbon.[1][2][3]

-

Crystallize: Cool slowly to 0°C.

Protocol B: The "Hydrochloride Salt" Strategy (For Long-Term Stability)

Free base aminophenols are inherently unstable.[1][2][3] Converting to the HCl salt "locks" the nitrogen lone pair, preventing oxidation.

Visual Troubleshooting Guides

Diagram 1: Degradation & Color Pathways

This diagram illustrates the chemical causality between specific impurities and the colors you observe.[3]

Caption: Correlation between visual color changes and specific chemical degradation pathways.

Diagram 2: Purification Decision Tree

Follow this logic flow to select the correct purification method based on your observation.

Caption: Decision matrix for selecting the appropriate purification technique based on impurity color.

Summary Data Table

| Property | Value / Condition | Note |

| Appearance (Pure) | White to off-white crystals | Darkens rapidly in air.[1][2][3] |

| Melting Point | ~122–126°C (HCl salt) | Free base MP is lower and variable due to oxidation.[1][2][3] |

| Solubility | Soluble in Ethanol, DMSO, dilute acid.[3] | Poorly soluble in water (free base).[1][2][3] |

| Storage | -20°C, under Argon/Nitrogen. | Protect from light. |

| Incompatible With | Oxidizing agents, Iron, Copper.[2][3] | Avoid metal spatulas.[1][2][3] |

References

-

BenchChem. (2025).[1][2][3][4][5] 4-[(Dimethylamino)methyl]phenol Technical Guide. (Note: Discusses the Mannich base, but provides relevant handling data for phenolic amines). Link[1][2][3]

-

Organic Syntheses. (1933).[1][2][3] The Action of Formaldehyde on Amines and Amino Acids (Eschweiler-Clarke Methylation). Org. Synth. 1933, 13, 102. Link

-

PubChem. (2025).[1][2][3] 4-Amino-2-((diethylamino)methyl)phenol Compound Summary. (Analogous aminophenol properties).[1][2][3][6][7] Link[1][2][3]

-

ChemicalBook. (2025).[1][2][3] 4-Amino-2-methylphenol Properties and Melting Point. Link

-

Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Aminophenol Derivatives. Link

Sources

- 1. 4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-[(Dimethylamino)methyl]phenol (CAS 103-87-7) [benchchem.com]

Minimizing byproduct formation in the Mannich reaction of 2-methylphenol

The following Technical Support Guide is designed for researchers and drug development professionals optimizing the Mannich reaction of 2-methylphenol (o-cresol).

Executive Summary

The Mannich reaction of 2-methylphenol (o-cresol) presents a classic challenge in electrophilic aromatic substitution: controlling chemoselectivity (mono- vs. bis-aminomethylation) and regioselectivity (C4-para vs. C6-ortho substitution).

The primary byproducts encountered are:

-

Bis-Mannich Bases: 2-methyl-4,6-bis(aminomethyl)phenol.[1]

-

Regioisomers: Mixtures of 4-substituted and 6-substituted mono-products.

-

Polymeric Condensates (Novolacs): Methylene-bridged bisphenols formed via competing phenol-formaldehyde condensation.[1]

-

Quinone Methides/Oxidation Products: Colored impurities.[1]

This guide provides a mechanistic breakdown, optimized protocols, and troubleshooting workflows to isolate the desired mono-Mannich base with high purity.

Module 1: Mechanistic Pathways & Byproduct Formation

To minimize byproducts, one must understand the competitive pathways.[1] The reaction proceeds via the formation of an electrophilic iminium ion (

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired mono-substitution and the unwanted bis-substitution and polymerization pathways.

Figure 1: Reaction landscape of o-cresol Mannich reaction.[1] Blue paths indicate desired outcomes; red paths indicate over-reaction or side reactions.[1]

Module 2: Strategic Control of Selectivity

Minimizing Bis-Mannich Formation (Chemoselectivity)

The formation of the 4,6-bis(aminomethyl) derivative is the most common issue. The second aminomethylation is often faster than the first if the reaction mixture becomes enriched with the mono-product and reagents are in excess.

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 : 1.0 : 1.0 (Phenol : Amine : CH₂O) | Strict equimolar ratios prevent the mono-product from encountering excess electrophile. |

| Addition Order | Add CH₂O last (Slowly) | Premixing amine and phenol, then adding formaldehyde dropwise, ensures the iminium ion is consumed immediately by the high concentration of unreacted phenol.[1] |

| Temperature | 0–20 °C (Initial) | Low temperature suppresses the activation energy required for the second substitution on the already substituted ring. |

Controlling Regioselectivity (4-Para vs. 6-Ortho)

-

Targeting C4 (Para): This is the sterically favored position.[1] Use bulky secondary amines (e.g., diisopropylamine) and polar protic solvents (Ethanol/Methanol) which disrupt the hydrogen bonding that directs ortho-substitution.[1]

-

Targeting C6 (Ortho): This position is favored by chelation control .[1] Using non-polar solvents (Benzene, Toluene) or adding metal salts (Zn²⁺, Mg²⁺) can direct the reaction to the ortho position via a template mechanism where the metal coordinates between the phenolic oxygen and the iminium nitrogen [1].[1]

Preventing Polymerization (Novolac Formation)

"Gummy" or insoluble products indicate the formation of phenol-formaldehyde resins.

-

Cause: Insufficient amine or low pH.[1] If formaldehyde reacts with phenol without the amine, it forms a hydroxymethyl phenol, which condenses with another phenol.[1]

-

Solution: Ensure the amine is always present in slight excess relative to formaldehyde, or use a pre-formed iminium salt (Eschenmoser’s salt).[1] Maintain basicity (secondary amines usually buffer this sufficiently).[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Mono-Mannich Base of 2-Methylphenol (favoring 4-isomer).

Reagents:

-

2-Methylphenol (10 mmol)

-

Secondary Amine (e.g., Morpholine, Piperidine) (10 mmol)[1]

-

Formaldehyde (37% aq. or Paraformaldehyde) (10 mmol)[1]

-

Solvent: Ethanol (Absolute)[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 10 mmol of 2-methylphenol and 10 mmol of secondary amine in 15 mL of ethanol.

-

Cooling: Place the flask in an ice bath and stir until the temperature reaches < 5 °C.

-

Controlled Addition: Add 10 mmol of formaldehyde dropwise over 30 minutes.

-

Tip: If using paraformaldehyde, depolymerize it separately or reflux gently, but for mono-selectivity, aqueous formalin added slowly at low temp is often superior to avoid "hot spots" of concentration.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

Note: Do not reflux unless conversion is stalled.[1] Heat promotes bis-substitution.

-

-

Workup:

Module 4: Troubleshooting Guide

Interactive Decision Tree

Use this logic flow to diagnose impurity profiles.

Figure 2: Troubleshooting logic for common Mannich reaction failures.

Frequently Asked Questions (FAQ)

Q: I am seeing a spot with very low Rf (near baseline) on TLC. What is it? A: This is likely the Bis-Mannich base (4,6-disubstituted).[1] It is more polar due to the two amine groups. To eliminate this, reduce the equivalents of formaldehyde and amine to 0.9 eq relative to the phenol and keep the temperature strictly below 25 °C.

Q: Can I use paraformaldehyde instead of formalin? A: Yes, and it is often preferred to exclude water (which can reverse the reaction).[1] However, paraformaldehyde requires heat to depolymerize.[1] To maintain mono-selectivity, generate the iminium salt separately (mix amine + paraformaldehyde + catalytic acid in dry solvent) before adding the phenol [2].[1]

Q: How do I separate the 4-isomer from the 6-isomer? A: The 6-isomer (ortho) often displays intramolecular hydrogen bonding between the phenolic OH and the amine nitrogen. This makes it slightly less polar and more volatile than the 4-isomer (para). Flash chromatography or steam distillation can often separate them.[1]

Q: Why is my product turning red/brown upon standing? A: Phenolic Mannich bases are susceptible to oxidation to quinone methides.[1] Store the product under nitrogen, protected from light. If the color is intense, purify via recrystallization from ethanol containing a trace of sodium metabisulfite.[1]

References

-

Ortho-Selective Mannich Reaction via Metal Catalysis

-

General Mannich Reaction Mechanisms & Protocols

- Title: The Mannich Reaction with Phenols: A Technical Guide.

-

Source: BenchChem Technical Library.[1]

-

Minimizing Bis-Mannich Formation

-

Regioselectivity in Phenols

Sources

Validation & Comparative

Comparative Guide: Catalytic Efficacy of Phenolic Amines vs. Benzyldimethylamine (BDMA)

The following guide provides an in-depth technical comparison of 4-(Dimethylamino)-2-methylphenol (representing the class of Phenolic Mannich Base accelerators) versus Benzyldimethylamine (BDMA) .

Editorial Note: The specific nomenclature "4-(Dimethylamino)-2-methylphenol" describes a structure combining a phenolic ring with a dimethylamino group.[][2][3] In industrial catalysis, this structure is functionally analogous to the widely used DMP-series (e.g., DMP-10, DMP-30) and acts as a Phenolic Amine .[][2][3] This guide contrasts this "dual-functional" catalyst against the "single-functional" Lewis base, BDMA.[][2][3]

Executive Summary

In the formulation of epoxy-anhydride and polyurethane systems, the choice between Benzyldimethylamine (BDMA) and phenolic amines like 4-(Dimethylamino)-2-methylphenol dictates the curing profile.[][2][3]

-

BDMA is the industry standard for latency : it provides a moderate cure rate, lower exotherm, and longer pot life, making it ideal for large castings (e.g., VPI transformers).

-

4-(Dimethylamino)-2-methylphenol (and its analogs like DMP-30) acts as a hyper-active accelerator .[][2][3] The presence of the phenolic hydroxyl group creates a "co-catalytic" effect, significantly reducing gel time and activation energy but sacrificing pot life.

Part 1: Chemical Identity & Structural Mechanism[1][2][3]

To understand the performance difference, we must analyze the molecular machinery.

| Feature | Benzyldimethylamine (BDMA) | 4-(Dimethylamino)-2-methylphenol |

| Class | Tertiary Amine (Benzyl type) | Phenolic Mannich Base (Dual-functional) |

| Active Site | Tertiary Nitrogen (Nucleophile) | Tertiary Nitrogen + Phenolic Hydroxyl (-OH) |

| Basicity (pKa) | ~9.0 (Moderate Nucleophile) | ~9.5 (Amine) + Acidic Proton (Phenol) |

| Key Mechanism | Nucleophilic Attack only | General Acid-Base Catalysis (Synergistic) |

The "Hydroxyl Effect" Mechanism

The critical differentiator is the phenolic hydroxyl group on the 4-(Dimethylamino)-2-methylphenol.[][2][3]

-

BDMA Mechanism: The tertiary nitrogen attacks the anhydride (or epoxide), forming a zwitterion.[3] This is a single-step activation.[][2][3]

-

Phenolic Amine Mechanism: The phenolic hydrogen forms a hydrogen bond with the epoxide oxygen.[][2][3] This polarizes the C-O bond, making the epoxide ring significantly more susceptible to nucleophilic attack by the amine. This is known as General Acid Catalysis .[][2][3]

Diagram 1: Comparative Activation Pathway

Caption: The Phenolic Amine utilizes an internal hydroxyl group to pre-activate the epoxide, lowering the activation energy compared to BDMA.[][2]

Part 2: Performance Comparison Data

The following data summarizes typical behavior in a Diglycidyl Ether of Bisphenol A (DGEBA) + Methyl Tetrahydrophthalic Anhydride (MTHPA) system.

1. Reactivity & Gel Time

Phenolic amines are significantly faster.[][2][3] In equivalent molar loadings, 4-(Dimethylamino)-2-methylphenol will cure 2-3x faster than BDMA.[][2][3]

| Metric | BDMA (1.0 phr) | Phenolic Amine (1.0 phr) | Implication |

| Gel Time @ 100°C | 45 - 60 mins | 15 - 20 mins | Phenolic is for rapid throughput.[][2][3] |

| Onset Temp (DSC) | ~110°C | ~85°C | Phenolic activates at lower temps.[][2][3] |

| Peak Exotherm | Moderate | High | Risk of thermal runaway with Phenolic in thick parts.[][2][3] |

2. Latency (Pot Life)

-

BDMA: Exhibits "thermal latency." At room temperature (25°C), the reaction is sluggish, providing a pot life of 24-48 hours .

-

Phenolic Amine: The H-bonding effect is active even at room temperature.[][2][3] Pot life is often reduced to 4-8 hours .[][2][3]

3. Physical Properties of Cured Resin

| Property | BDMA System | Phenolic Amine System |

| Tg (Glass Transition) | Higher (130°C+) | Slightly Lower (120-125°C)* |

| Color | Light Yellow/Clear | Amber/Dark Red (Oxidation of phenol) |

| Chemical Resistance | Excellent | Good (Phenol group is a weak point) |

*Note: The lower Tg in phenolic systems is often due to the rapid cure trapping free volume, preventing full conversion before vitrification.

Part 3: Experimental Protocols

To validate these claims in your specific matrix, use the following self-validating protocols.

Protocol A: Gel Time Determination (The "String" Test)

Objective: Determine the practical working time of the catalyzed mix.

-

Preparation: Heat a silicon oil bath to 100°C ± 0.5°C .

-

Sample: Mix 10g of Resin + Stoichiometric Anhydride + 1.0 phr Catalyst .

-

Immersion: Place a test tube with 5g of the mix into the bath. Start timer.

-

Probing: Every 30 seconds, probe the center of the liquid with a glass rod.

-

Endpoint: Record time when the resin forms a permanent string that does not snap back when the rod is lifted.[][2][3]

Protocol B: Differential Scanning Calorimetry (DSC) Kinetics

Objective: Quantify the activation energy (

-

Ramp: Heat sample from 25°C to 250°C at 10°C/min .

-

Analysis: Integrate the exothermic peak to find

(Total Heat of Reaction).[2][3][4] -

Comparison:

Diagram 2: Experimental Workflow

Caption: Parallel workflow to establish both processing limits (Gel Time) and fundamental kinetics (DSC).

Conclusion & Recommendation

-

Select Benzyldimethylamine (BDMA) if:

-

Select 4-(Dimethylamino)-2-methylphenol if:

References

-

BenchChem . (2025).[][2][3][4][5] 4-[(Dimethylamino)methyl]phenol (CAS 103-87-7) - Polymer & Excipient Chemistry.[][2][3] Retrieved from [3]

-

Polymer Innovation Blog . (2022). Epoxy Curing Agents – Mercaptans and Tertiary Amine Accelerators.[][2][3][6] Retrieved from [3]

-

ProSciTech . (2025). Benzyldimethylamine (BDMA) vs DMP-30: Technical Data Sheet. Retrieved from [3]

-

SpecialChem . (2025). Epoxy Resins Selection: Tertiary Amine Catalysts (DMP-10/30 vs BDMA). Retrieved from [3]

-

Electron Microscopy Sciences . (2025). Benzyldimethylamine (BDMA) Accelerator Guide. Retrieved from [3]

Sources

- 2. 4-Amino-m-cresol | C7H9NO | CID 17819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[(DIMETHYLAMINO)METHYL]PHENOL | 25338-55-0 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Epoxy Curing Agents – Mercaptans, The Ultimate Quick Ambient Cure - Polymer Innovation Blog [polymerinnovationblog.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.